molecular formula C10H8O8S2 B1584412 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid CAS No. 23894-07-7

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid

Cat. No.: B1584412
CAS No.: 23894-07-7
M. Wt: 320.3 g/mol
InChI Key: AKYPSKXBHUGOHU-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid is an organic compound with the molecular formula C₁₀H₈O₈S₂. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid typically involves the sulfonation of naphthalene followed by hydroxylation. One common method involves the use of 2,7-naphthalenedisulfonic acid sodium as a starting material. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. The use of mixed alkali fusion reagents, such as sodium hydroxide and sodium oxide, helps to reduce the amount of sodium hydroxide required and minimizes byproduct formation .

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form stable complexes with various substrates, facilitating its use in different applications. The pathways involved include:

Comparison with Similar Compounds

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions, making it valuable in research and industrial processes. The compound’s ability to form stable complexes and undergo redox reactions highlights its importance in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3,6-dihydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O8S2/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15/h1-4,11-12H,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYPSKXBHUGOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066939
Record name 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23894-07-7
Record name 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23894-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023894077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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